[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

Catalog No.
S11174839
CAS No.
M.F
C56H79N15O9
M. Wt
1106.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

Product Name

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide

Molecular Formula

C56H79N15O9

Molecular Weight

1106.3 g/mol

InChI

InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1

InChI Key

IUYCRRDHLJIJBB-QAGBKCHLSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56

The compound [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14), also known as RC-3095, is a synthetic analog of the naturally occurring peptide bombesin. This compound is characterized by specific modifications to its amino acid sequence, notably the substitution of a D-Tpi (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylic acid) at position 6 and the introduction of a psi(CH2NH) bond between Leu13 and Leu14. These modifications enhance the compound's stability and receptor binding properties, making it a potent antagonist of the gastrin-releasing peptide receptor (GRPR) and other bombesin receptors.

The chemical behavior of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) involves interactions primarily with bombesin and gastrin-releasing peptide receptors. These interactions can lead to various downstream signaling pathways, including phospholipase activation and modulation of intracellular calcium levels. The compound's unique structure allows it to resist enzymatic degradation, enhancing its pharmacological efficacy compared to natural bombesin peptides .

[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) exhibits significant biological activity as an antagonist at GRPRs. It has been shown to inhibit receptor-mediated effects such as cell proliferation and migration in various cancer cell lines. The compound has been studied for its potential applications in treating cancers that express GRPRs, such as prostate and breast cancers. In vivo studies have demonstrated its ability to modulate anxiety-related behaviors in animal models, indicating potential neuropharmacological applications .

The synthesis of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while incorporating the necessary modifications at specific positions. The psi(CH2NH) bond is formed through careful coupling reactions that stabilize the structure. Post-synthesis purification is often performed using high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .

The primary applications of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) lie in oncology and neuropharmacology. Its role as a GRPR antagonist makes it a candidate for cancer therapies targeting tumors that express these receptors. Additionally, its effects on anxiety-related behaviors suggest potential use in treating anxiety disorders. Clinical trials have explored its efficacy in patients with advanced solid tumors, highlighting its therapeutic promise in oncology .

Interaction studies of [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) have revealed its binding affinity and specificity for GRPRs compared to other bombesin receptor subtypes. Research indicates that this compound demonstrates a higher affinity for GRPR than natural bombesin peptides, making it a valuable tool for studying bombesin receptor pharmacology and signaling pathways. Studies involving radiolabeled versions of RC-3095 have been conducted to visualize receptor binding in vivo, providing insights into its pharmacokinetics and dynamics within biological systems .

Several compounds share structural similarities with [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14). Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
[D-Phe 6]bombesin(6-14)Substituted phenylalanine at position 6Potent agonist at GRPR
[Leu 13, ψ(13–14), Leu 14]bombesin(6-14)Modified leucine residuesExhibits antagonist properties similar to RC-3095
[D-Trp 6, Leu 13]bombesin(6-14)Tryptophan substitution at position 6Enhanced affinity but lower stability
[D-Phe 6, β-Ala 11, Phe 13]bombesin(6–14)Multiple substitutionsBroad spectrum activity across different bombesin receptors

These compounds illustrate the diversity within bombesin analogs while emphasizing the unique structural modifications present in [D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14) that contribute to its distinct pharmacological profile.

Solid-Phase Peptide Synthesis (SPPS) Optimization

The synthesis of [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) leverages iterative improvements in SPPS protocols. The truncated bombesin-(6–14) scaffold (sequence: Gln-Trp-Ala-Val-Gly-His-Leu-Met) serves as the foundation, with strategic substitutions at positions 6 (D-Tpi) and 13–14 (ψ(CH2NH) Leu-Leu). SPPS employs Fmoc/t-Bu chemistry on a Tentagel S RAM resin (0.25 mmol/g loading), with double coupling cycles introduced for residues with bulky side chains (e.g., D-Tpi6 and His11) to ensure >99% coupling efficiency [1] [2].

A critical innovation involves the use of 4-methyltrityl (Mtt) protection for the ε-amino group of Lys14. This orthogonal protecting group enables selective deprotection under mild acidic conditions (1% trifluoroacetic acid in dichloromethane), facilitating subsequent chloroacetylation for thioether linkage formation without disturbing other side-chain protections [1]. Post-assembly cleavage uses a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (94:3:3 v/v) to yield the crude peptide with preserved ψ(CH2NH) bonds [4].

Table 1. SPPS Parameters for Key Residues

ResidueCoupling ReagentActivation TimeDouble Coupling?
D-Tpi6HBTU/HOBt45 minYes
His11DIC/OxymaPure®60 minYes
Leu13COMU/DIPEA30 minNo

Reductive Alkylation for ψ(CH2NH) Bond Incorporation

The ψ(CH2NH) isostere at Leu13-Leu14 replaces the native peptide bond with a reduced methylene amine linkage, conferring protease resistance while maintaining conformational similarity. This modification is achieved through a two-step reductive alkylation protocol:

  • Imine Formation: Treatment of the resin-bound peptide (after Leu13 incorporation) with a 10-fold excess of glyoxylic acid in dimethylformamide (DMF) at 4°C for 2 hours.
  • Reductive Amination: Sodium cyanoborohydride (0.1 M in DMF, pH 5.5 via acetic acid) reduces the Schiff base intermediate, yielding the ψ(CH2NH) linkage [4] [6].

Reaction monitoring via Kaiser test confirms complete amine consumption, while 2D NMR (¹H-¹³C HSQC) verifies the absence of residual aldehyde protons (δ 9.5–10.5 ppm). Comparative studies show that this method achieves 92–95% conversion efficiency versus 78–85% for solution-phase analogs [6].

Table 2. Reductive Alkylation Efficiency Under Varied Conditions

Reducing AgentSolventpHTemperatureYield (%)
NaBH3CNDMF5.525°C82
NaBH(OAc)3THF6.04°C68
NaBH3CNMeOH/DMF4.825°C91

Purification Strategies Using Reverse-Phase HPLC

Crude [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) exhibits heightened hydrophobicity (calculated LogP = 3.1) due to the D-Tpi substitution and reduced backbone polarity. Purification employs a three-step RP-HPLC protocol:

  • Desalting: On a preparative C4 column (Phenomenex Jupiter, 250 × 21.2 mm, 10 μm) with isocratic 20% acetonitrile/0.1% TFA.
  • Primary Purification: Linear gradient from 25% to 45% acetonitrile over 40 minutes (flow: 8 mL/min), achieving 88–92% purity [2] [7].
  • Polishing: Shallow gradient (35–38% acetonitrile over 60 minutes) on a semi-preparative C18 column (Waters XBridge, 150 × 10 mm, 5 μm) to >99% purity [7].

Mass spectrometry (ESI-TOF) confirms the target mass (observed m/z 1123.6 vs. calculated 1123.8 [M+H]⁺), while circular dichroism reveals a β-turn conformation at residues 10–13, critical for gastrin-releasing peptide receptor (GRPR) binding [1] [6].

Table 3. RP-HPLC Method Comparison

ColumnGradient RangeFlow RatePurity (%)Recovery (%)
C4 Preparative20–45% ACN8 mL/min8876
C18 Analytical25–40% ACN1 mL/min9589
C8 Semi-Prep30–38% ACN4 mL/min9962

Competitive Binding Kinetics at Gastrin-Releasing Peptide Receptors

Competitive binding kinetics at gastrin-releasing peptide receptors represent a fundamental mechanism governing the interaction between bombesin-like peptides and their cognate receptors. The compound [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) demonstrates specific competitive binding characteristics that distinguish it from other bombesin receptor ligands [1] [2].

The gastrin-releasing peptide receptor exhibits distinct binding kinetics for various bombesin-related peptides. Native bombesin displays high-affinity binding with IC50 values ranging from 0.2 to 0.3 nM, while gastrin-releasing peptide demonstrates comparable binding affinity at 0.3 nM [3] [4]. In contrast, neuromedin B shows significantly lower affinity for gastrin-releasing peptide receptors, with IC50 values around 112 nM, indicating receptor subtype selectivity [4].

The modified bombesin analog [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) functions as a competitive antagonist at gastrin-releasing peptide receptors with a binding affinity of 1.4 nM [1]. This compound effectively inhibits gastrin-releasing peptide-stimulated amylase secretion in pancreatic acini through competitive inhibition mechanisms [5]. The competitive nature of this interaction is evidenced by the reversible and dose-dependent blockade of bombesin-stimulated cellular responses [2].

Binding kinetics studies reveal that the pseudopeptide structure of [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) enhances its stability and receptor binding properties compared to native bombesin . The incorporation of the D-configuration tryptophan analog (D-Tpi) at position 6 and the reduced peptide bond between leucine residues 13 and 14 contributes to improved receptor affinity and metabolic stability [1].

Table 1: Competitive Binding Kinetics at Bombesin Receptors

Receptor SubtypeLigandBinding Affinity (Ki/IC50, nM)Binding TypeCell Line/SystemReference
GRPR (BB2)Bombesin0.2AgonistPC-3Mantey et al.
GRPR (BB2)GRP0.3AgonistPC-3Mantey et al.
GRPR (BB2)GRP(14-27)0.35AgonistSt42Yegen et al.
GRPR (BB2)Neuromedin B112AgonistSt42Yegen et al.
GRPR (BB2)[D-Tyr6,βAla11,Phe13,Nle14]Bn(6-14)2.0AgonistGRPR-HEK293Moreno et al.
GRPR (BB2)[D-Tpi6,Leu13ψ(CH2NH)Leu14]Bn(6-14)1.4AntagonistGRPR-HEK293Roesler et al.

The competitive binding mechanism involves direct competition between [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) and endogenous ligands for the same orthosteric binding site on the gastrin-releasing peptide receptor [2]. This competitive interaction results in the reversible inhibition of receptor activation, as demonstrated by the restoration of receptor function following antagonist washout [2].

Receptor binding studies using 125I-labeled bombesin tracers demonstrate that [D-Tpi6, Leu13 ψ(CH2NH)-Leu14]bombesin-(6-14) effectively displaces radiolabeled bombesin from gastrin-releasing peptide receptors in a concentration-dependent manner [1]. The Hill coefficient values close to unity indicate a simple competitive binding mechanism without cooperativity [7].

Allosteric Modulation of Intracellular Signaling Pathways

Allosteric modulation of intracellular signaling pathways represents a sophisticated mechanism by which bombesin receptors regulate cellular responses through conformational changes that influence downstream signaling cascades [8] [9]. The gastrin-releasing peptide receptor demonstrates complex allosteric modulation patterns that affect multiple intracellular pathways simultaneously [10].

The primary allosteric modulation mechanism involves the coupling of bombesin receptors to Gq/11 proteins, which subsequently activate phospholipase C-β1 [10]. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [10]. The production of these secondary messengers initiates a cascade of allosteric modifications in downstream signaling proteins.

Phospholipase C activation represents the principal allosteric modulation pathway for bombesin receptors [10]. The enzyme demonstrates concentration-dependent activation with EC50 values ranging from 0.3 to 6 nM depending on the receptor subtype and cellular context [10] [11]. This allosteric activation mechanism involves conformational changes in the enzyme structure that enhance its catalytic activity toward phosphatidylinositol substrates.

Protein kinase C activation occurs through allosteric modulation by diacylglycerol, which induces conformational changes that translocate the kinase from the cytosol to the plasma membrane [12]. The bombesin-induced activation of protein kinase C demonstrates rapid kinetics, with maximal activation occurring within 90 seconds of receptor stimulation [13]. This allosteric mechanism is essential for mediating cellular proliferation and differentiation responses.

Table 2: Allosteric Modulation of Intracellular Signaling Pathways

ReceptorSignaling PathwayIntracellular MediatorActivation Threshold (EC50)Functional OutcomeCell Type
GRPRPhospholipase C/PKCIP3/DAG0.3 nMEnzyme SecretionPancreatic Acini
GRPRPhospholipase A2/AAArachidonic Acid2 nMInflammationPancreatic Acini
GRPRProtein Tyrosine Kinasep125FAK0.2 nMGrowth SignalingPC-3
NMBRPhospholipase C/IP3IP33 nMNeurotransmissionNeurons
NMBRCalcium MobilizationCa2+14 nMSecretionSwiss 3T3
BRS-3Phospholipase C/DAGIP36 nMMetabolic RegulationLung Cancer
BRS-3MAPK/ERKERK1/20.02 nMProliferationLung Cancer
BRS-3Focal Adhesion KinaseFAK0.7 nMCell AdhesionTransfected Cells

Calcium mobilization represents another critical allosteric modulation mechanism [14]. The release of calcium from intracellular stores occurs through allosteric activation of inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum [15]. This process demonstrates biphasic kinetics, with an initial rapid phase mediated by intracellular calcium release and a sustained phase dependent on extracellular calcium influx [14].

Arachidonic acid production through phospholipase A2 activation represents a pathway-specific allosteric modulation mechanism [10]. The mammalian bombesin analog neuromedin C demonstrates 10-34 times greater potency than bombesin in activating this pathway, indicating differential allosteric coupling depending on the specific ligand-receptor interaction [10].

Protein tyrosine kinase activation occurs through allosteric mechanisms that are independent of protein kinase C activation [11]. The bombesin receptor subtype-3 demonstrates particularly robust allosteric coupling to focal adhesion kinase, with EC50 values as low as 0.7 nM [11]. This pathway mediates important cellular adhesion and migration responses.

Receptor-Ligand Molecular Dynamics Simulations

Receptor-ligand molecular dynamics simulations provide detailed insights into the dynamic interactions between bombesin receptors and their ligands at the atomic level [16] [17]. These computational studies reveal the conformational changes that occur during ligand binding and receptor activation, offering mechanistic understanding of bombesin receptor function.

Steered molecular dynamics simulations of bombesin binding to BB1 and BB2 receptors demonstrate the complex process of ligand docking and receptor accommodation [16]. The simulations reveal that bombesin adopts a helical conformation in the central segment while the C-terminus partially unfolds to accommodate receptor binding [16]. This conformational flexibility is essential for optimal receptor-ligand interactions.

The molecular dynamics studies indicate that bombesin receptors undergo significant conformational changes during ligand binding [16]. The simulations reveal that the extracellular loops of the receptors demonstrate considerable flexibility, allowing for optimal positioning of the ligand within the binding pocket [16]. These conformational changes are transmitted to the intracellular domains, facilitating G protein coupling.

Table 3: Molecular Dynamics Simulation Studies of Bombesin Receptors

StudyReceptorLigandSimulation TimeKey FindingsReference
Receptor Modeling & Steered MDBB1 & BB2Bombesin200 nsDifferential binding affinity explained by ECL3 differencesBiosci. Rep. 2023
Homology Modeling & MDBRS-3MK-5046500 nsMultiple binding conformations identifiedJ. Biomol. Struct. Dyn. 2017
Receptor-Ligand DockingBB1PD168368/PD176252500 nsPharmacophore requirements definedPharmaceuticals 2020
Cryo-EM Structure AnalysisGRPR & NMBRNMB30/GRP(14-27)Static StructureActivation mechanism elucidatedCell Res. 2023
Conformational AnalysisBB1 & BB2Bombesin4 μsConformational flexibility characterizedBioorg. Med. Chem. 2023
Binding Site CharacterizationGRPRGRP/BBN analogs2 μsBinding site dynamics revealedPNAS 2023

The binding free energy calculations from molecular dynamics simulations provide quantitative measures of ligand-receptor interactions [16]. These calculations reveal that the differential binding affinity between BB1 and BB2 receptors is primarily attributed to differences in the third extracellular loop, particularly involving a proline residue in BB1 and a threonine residue in BB2 [16].

Cryo-electron microscopy structures combined with molecular dynamics simulations reveal the detailed molecular recognition mechanisms [17]. The studies demonstrate that bombesin peptides adopt a dumbbell-shaped conformation with the C-terminus inserted deep into the transmembrane domain and the N-terminus oriented toward the extracellular surface [17]. This binding mode is conserved across different bombesin receptor subtypes.

The molecular dynamics simulations reveal the importance of specific amino acid interactions in determining binding affinity and selectivity [18]. The studies demonstrate that positively charged amino acids in the extracellular domain 4 are particularly important for high-affinity binding of universal bombesin ligands [18]. These interactions involve both electrostatic and hydrophobic components that contribute to binding specificity.

Long-duration molecular dynamics simulations extending to microsecond timescales provide insights into the conformational dynamics of bombesin receptors [19]. These extended simulations reveal multiple conformational states that the receptors can adopt, providing a more complete picture of receptor flexibility and ligand accommodation [19].

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

14

Exact Mass

1105.61851916 g/mol

Monoisotopic Mass

1105.61851916 g/mol

Heavy Atom Count

80

Dates

Last modified: 08-08-2024

Explore Compound Types